molecular formula C6H12N2O3S3 B11748617 (2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid

(2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid

Cat. No.: B11748617
M. Wt: 256.4 g/mol
InChI Key: DNZUNQUONUIGKL-IMJSIDKUSA-N
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Description

(2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid is a complex organic compound characterized by its unique disulfide bond and thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid typically involves multiple steps, including the formation of the disulfide bond and the introduction of the thioester group. Common synthetic routes may involve the use of amino acids as starting materials, followed by specific reactions to introduce the desired functional groups. Reaction conditions often include the use of reducing agents, such as dithiothreitol, and oxidizing agents, such as hydrogen peroxide, to facilitate the formation of the disulfide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The amino and thioester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

(2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying disulfide bond formation and stability in proteins.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of the cellular environment. The thioester group can participate in acyl transfer reactions, affecting enzyme activity and protein function. These interactions can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: An amino acid with a thiol group that can form disulfide bonds.

    Glutathione: A tripeptide with a thiol group involved in redox reactions.

    Thioesters: Compounds with a thioester functional group, such as acetyl-CoA.

Uniqueness

(2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid is unique due to its combination of a disulfide bond and a thioester group, which allows it to participate in a wide range of chemical reactions and biological processes. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H12N2O3S3

Molecular Weight

256.4 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2S)-2-amino-3-oxo-3-sulfanylpropyl]disulfanyl]propanoic acid

InChI

InChI=1S/C6H12N2O3S3/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1

InChI Key

DNZUNQUONUIGKL-IMJSIDKUSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)S)N

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)S)N

Origin of Product

United States

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